2-Bromo-6-(bromomethyl)pyridine hydrobromide
Description
2-Bromo-6-(bromomethyl)pyridine hydrobromide (CAS: 83004-10-8) is a brominated pyridine derivative with two bromine substituents: one at the 2-position and another on the methyl group at the 6-position. This compound is widely used as a precursor in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its structure enables versatile reactivity, such as nucleophilic substitution or coupling reactions, making it valuable for constructing heterocyclic frameworks .
Properties
IUPAC Name |
2-bromo-6-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXZCKCYSKEHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32938-46-8 | |
| Record name | 2-bromo-6-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes heating 2-chloro-6-methylpyridine with bromotrimethylsilane . Another approach involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi cross-coupling reaction, to form C-N bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various nucleophiles. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-6-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of fluorescent probes and other bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(bromomethyl)pyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily replaced by other functional groups, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Reactivity and Functionalization
- Electrophilic Substitution: The dual bromine substituents in this compound make it highly reactive in Suzuki-Miyaura couplings, outperforming mono-brominated analogs like 2-(bromomethyl)pyridine hydrobromide .
- Steric Effects : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)pyridine reduces steric hindrance compared to bulkier substituents, enhancing its utility in nucleophilic aromatic substitutions .
Thermal and Physical Properties
Market and Industrial Relevance
- The global market for this compound is projected to grow at a CAGR of 5.2% (2025–2030), driven by pharmaceutical demand, whereas trifluoromethyl analogs are favored in agrochemical sectors .
Biological Activity
2-Bromo-6-(bromomethyl)pyridine hydrobromide is a halogenated pyridine derivative with notable biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound's molecular formula is C₆H₅Br₂N, and it has a molecular weight of approximately 250.92 g/mol. The structure features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, along with a bromomethyl group at the 6 position, which enhances its reactivity and stability in various chemical reactions.
- Molecular Formula : C₆H₅Br₂N
- Molecular Weight : 250.92 g/mol
- Structure : Contains a pyridine ring with bromine substituents.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition can lead to significant drug-drug interactions. For instance:
- Inhibition of CYP1A2 : The compound has been shown to inhibit CYP1A2 activity, which could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme.
The mechanism of action for this compound primarily involves its interaction with cytochrome P450 enzymes. The presence of the bromine substituents enhances the compound's ability to bind to the enzyme's active site, leading to inhibition of its activity. This property is crucial for understanding potential therapeutic applications and safety profiles when used alongside other medications.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Bromo-6-methylpyridin-3-amine | 126325-53-9 | 0.89 | Contains an amino group instead of bromomethyl |
| 2-Bromo-6-methylpyridin-4-amine | 79055-59-7 | 0.81 | Different substitution pattern on pyridine ring |
| 3-Bromo-6-(bromomethyl)pyridine | 32938-46-8 | 0.85 | Bromine substitution at position 3 instead of 2 |
| 2-(Bromomethyl)pyridine | 564209 | 0.93 | Lacks additional bromine substitution at position 6 |
These compounds exhibit variations in biological activity and synthetic utility based on their structural differences from this compound, making each unique for specific applications in research and industry.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, related research highlights its potential as a precursor for synthesizing various organic compounds and its role in medicinal chemistry:
- Drug Metabolism Studies : Investigations into the effects of CYP1A2 inhibition by halogenated pyridines have revealed significant implications for drug metabolism pathways, necessitating careful consideration in therapeutic settings where these compounds are involved.
- Potential Anticancer Agents : Studies on structurally similar compounds have indicated promising results in inhibiting cancer cell growth, suggesting that further exploration into the anticancer properties of this compound could yield valuable insights.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-6-(bromomethyl)pyridine hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 6-methylpyridine derivatives. For example, 2-bromo-6-methylpyridine (a structural analog) is prepared by heating 2-chloro-6-methylpyridine with bromotrimethylsilane . Optimization involves controlling stoichiometry (e.g., excess brominating agents), temperature (typically 80–120°C), and reaction time (12–24 hrs). Purification via recrystallization in chloroform or ethyl acetate improves yield . Monitoring by TLC or GC-MS ensures reaction completion.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should samples be prepared?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated chloroform (CDCl₃) resolves bromine-induced splitting patterns. For example, the methyl group in 2-bromo-6-methylpyridine appears as a singlet at ~2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 250.93).
- FT-IR : Peaks at ~600–650 cm⁻¹ confirm C-Br stretching.
- Sample Preparation: Dissolve in anhydrous solvents (e.g., chloroform) to avoid hydrolysis. Use inert atmospheres for hygroscopic samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nickel-catalyzed coupling reactions involving brominated pyridines?
- Methodological Answer : Discrepancies in yields (e.g., 40–70% for bipyridine synthesis) arise from ligand choice, nickel precursor (e.g., NiCl₂ vs. Ni(COD)₂), and solvent polarity. Systematic optimization includes:
- Screening ligands (e.g., bidentate P,N ligands improve catalytic activity ).
- Using reducing agents (e.g., Zn powder) to regenerate Ni⁰.
- Monitoring reaction progress via in situ Raman spectroscopy to identify intermediates. Contradictions in literature may stem from trace moisture or oxygen; thus, rigorous Schlenk techniques are critical .
Q. What strategies mitigate competing side reactions during bromomethylation of pyridine derivatives?
- Methodological Answer : Competing dimerization or over-bromination can be minimized by:
- Temperature Control : Lower temperatures (0–5°C) reduce radical-mediated dimerization.
- Protecting Groups : Temporarily protect the pyridine nitrogen with acetyl or trimethylsilyl groups to direct bromination to the methyl position .
- Stepwise Bromination : Sequential bromination (e.g., methyl group first, followed by pyridine ring) using NBS (N-bromosuccinimide) with AIBN initiation improves regioselectivity .
Experimental Design & Data Analysis
Q. How can researchers design experiments to quantify hydrobromide salt stability under varying storage conditions?
- Methodological Answer :
- Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 90% RH). Monitor decomposition via HPLC every 7 days for 1 month.
- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf life. Hydrolysis is a major pathway; use Karl Fischer titration to correlate moisture content with degradation rates .
Q. What computational methods aid in predicting reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on C-Br bond dissociation energies (BDEs) and charge distribution (Mulliken charges) to predict reactive sites.
- Docking Studies : For pharmaceutical applications, dock the compound into enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
